An In-Depth Technical Guide to 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid: Natural Occurrence, Biosynthesis, Isolation, and Biological Significance
An In-Depth Technical Guide to 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid: Natural Occurrence, Biosynthesis, Isolation, and Biological Significance
This technical guide provides a comprehensive overview of the diterpenoid 13-hydroxy-8,11,13-podocarpatriene-18-oic acid for researchers, scientists, and professionals in drug development. The document delves into its natural sources, biosynthetic origins, detailed isolation protocols, and known biological activities, grounding all information in verifiable scientific literature.
Introduction and Chemical Profile
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a naturally occurring resin acid, a member of the podocarpane class of diterpenoids.[1] These molecules are characterized by a tricyclic carbon skeleton. The specific structure of this compound includes a hydroxyl group and a carboxylic acid moiety, which are key to its chemical reactivity and biological properties.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | [1] |
| Molecular Formula | C₁₇H₂₂O₃ | [1][2] |
| Molecular Weight | 274.35 g/mol | [1][2] |
| CAS Number | 61597-83-9 | [2][3] |
| Appearance | Crystalline solid | [1][2] |
| Type of Compound | Diterpenoid | [2] |
Natural Occurrence and Sources
This diterpenoid is primarily found within the plant kingdom, particularly in the resinous tissues of conifers. The most well-documented sources belong to the Pinus genus.
Table 2: Principal Natural Sources
| Plant Species | Family | Plant Part | Reference |
| Pinus yunnanensis Franch. | Pinaceae | Bark | [1][4][5][6] |
| Pinus kesiya var. langbianensis | Pinaceae | "Herbs" (likely refers to resinous parts) | [3] |
| Pinus massoniana Lamb. | Pinaceae | Root Bark |
The initial and most cited isolation of 13-hydroxy-8,11,13-podocarpatriene-18-oic acid was from the bark of Pinus yunnanensis, a pine species native to China.[4][5][6] This work, conducted by Feng et al. in 2010, was part of a broader phytochemical investigation that identified several other known and novel diterpenoids.[4][5]
Biosynthesis of Podocarpane Diterpenoids
The biosynthesis of 13-hydroxy-8,11,13-podocarpatriene-18-oic acid follows the general pathway for diterpenoid formation in plants, originating from the plastidial methylerythritol phosphate (MEP) pathway.
The process begins with the universal C₅ precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tricyclic podocarpane skeleton is then achieved through a series of enzymatic steps involving diterpene synthases (diTPSs) and further modifications by cytochrome P450 monooxygenases (CYPs).
Step-by-Step Methodology:
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Material Preparation: Air-dry and powder the bark of Pinus yunnanensis. The original study utilized 10 kg of starting material. [4]2. Extraction:
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Macerate the powdered bark with 95% ethanol (EtOH) at room temperature.
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Repeat the extraction process three times to ensure exhaustive recovery of metabolites.
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Rationale: 95% EtOH is an effective solvent for extracting a broad range of moderately polar compounds, including diterpenoid acids. Room temperature extraction minimizes the degradation of thermally labile compounds.
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-
Concentration and Partitioning:
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Combine the ethanolic extracts and concentrate them under reduced pressure to yield a crude extract.
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Suspend the crude extract in water (H₂O) and partition it against ethyl acetate (EtOAc).
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Collect the EtOAc-soluble fraction, which will be enriched with diterpenoids.
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Rationale: This liquid-liquid partitioning step removes highly polar (water-soluble) and non-polar constituents, simplifying the subsequent chromatographic separation.
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-
Initial Chromatographic Separation:
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Subject the dried EtOAc fraction to silica gel column chromatography.
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Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the polarity by adding MeOH. [4][5] * Rationale: Silica gel is a polar stationary phase. A gradient elution from non-polar to polar mobile phases allows for the separation of compounds based on their polarity. Diterpenoid acids will elute at intermediate polarities.
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-
Further Purification Steps:
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Combine fractions containing the target compound (as identified by Thin Layer Chromatography, TLC).
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Subject these enriched fractions to further rounds of silica gel column chromatography, potentially using a different solvent system such as petroleum ether-acetone for finer resolution. [5] * A final purification step using a Sephadex LH-20 column with a CHCl₃-MeOH eluent can be employed to remove remaining impurities.
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Rationale: Multiple chromatographic steps with different stationary phases (silica) and solvent systems (offering different selectivities) are standard practice in natural product chemistry to achieve high purity (typically >95%). Sephadex LH-20 separates molecules based on size and polarity, effectively removing polymeric material and other small molecule impurities.
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Biological Activities and Potential Applications
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid has been reported to exhibit several promising biological activities, suggesting its potential for therapeutic development.
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Anti-inflammatory Properties: The compound is suggested to inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory diseases. [1]* Antioxidant Activity: It has been shown to possess free radical scavenging capabilities, which can protect cells from oxidative stress. [1]* Antimicrobial Effects: Preliminary studies indicate activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents. [1] While specific quantitative data (e.g., IC₅₀ or MIC values) for 13-hydroxy-8,11,13-podocarpatriene-18-oic acid is not extensively detailed in the primary literature, studies on closely related podocarpic acid derivatives provide valuable context for the potential potency of this compound class.
Table 3: Exemplary Antimicrobial and Anti-Influenza Activity of Podocarpic Acid Derivatives
| Compound | Activity | Organism/Assay | Result (IC₅₀ / MIC) | Reference |
| Podocarpic Acid-Spermine Conjugate (7a) | Antibacterial | Staphylococcus aureus (MRSA) | Potent Growth Inhibitor | [5] |
| Podocarpic Acid-Polyamine Conjugate (9d) | Antifungal | Cryptococcus neoformans | Selective Inhibitor | [5] |
| Novel Podocarpic Acid Derivatives | Anti-influenza | Influenza A virus (H1N1) | Nanomolar activities | |
| (+)-Podocarpic Acid (PA) | Anti-influenza | Influenza A virus | Inhibition at low micromolar concentrations |
Note: The data in this table are for derivatives of the related compound podocarpic acid and are presented to illustrate the therapeutic potential of the podocarpane scaffold. Further research is required to quantify the specific activity of 13-hydroxy-8,11,13-podocarpatriene-18-oic acid.
The combination of these biological activities suggests potential applications in pharmaceuticals for chronic inflammatory conditions, in cosmetics as an antioxidant for skincare, and potentially in the food industry as a natural preservative. [1]
Conclusion
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a well-defined natural product with a clear biosynthetic origin and established sources, primarily within the Pinus genus. The isolation protocols, though requiring multi-step chromatographic techniques, are well-documented and reproducible. While its biological activities are qualitatively promising, a significant opportunity exists for further research to quantify its specific efficacy in antimicrobial, anti-inflammatory, and antioxidant assays. Such data would be critical for advancing this molecule from a phytochemical curiosity to a lead compound in drug discovery and development programs.
References
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Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. Zeitschrift für Naturforschung B, 65(6), 765–769. [Link]
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Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. ResearchGate. [Link]
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Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. De Gruyter. [Link]
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Wang, G., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(4), 6374-6387. [Link]
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Masendra, M., Ashitani, T., Takahashi, K., & Lukmandaru, G. (2018). Triterpenoids and steroids from the bark of Pinus merkusii (Pinaceae). BioResources, 13(3), 6160-6170. [Link]
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Rowe, J. W., & Scroggins, J. H. (1964). Benzene Extractives of Lodgepole Pine Bark. Isolation of New Diterpenes. The Journal of Organic Chemistry, 29(6), 1554–1562. [Link]
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Biopurify Phytochemicals (n.d.). 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid. Biopurify. [Link]
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Fu, Y., et al. (2020). Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity. Journal of Natural Products, 83(4), 1229–1237. [Link]
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PubChem (n.d.). Podocarpa-8,11,13-trien-16-oic acid, 12-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]
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Richardson, J. A., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 64, 116762. [Link]
Sources
- 1. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
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